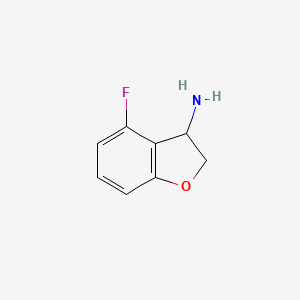

4-Fluoro-2,3-dihydro-1-benzofuran-3-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-fluoro-2,3-dihydro-1-benzofuran-3-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8FNO/c9-5-2-1-3-7-8(5)6(10)4-11-7/h1-3,6H,4,10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQQJRPFPRCBKNR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C2=C(O1)C=CC=C2F)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8FNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Significance of the Dihydrobenzofuran Scaffold in Contemporary Chemical Sciences

The 2,3-dihydrobenzofuran (B1216630) scaffold is a prominent heterocyclic structure of significant interest in medicinal chemistry and organic synthesis. researchgate.netnih.gov This structural motif is a core component in a multitude of biologically active natural and synthetic compounds, including approved drugs. acs.org The unique architecture of the dihydrobenzofuran core, consisting of a fused aryl and dihydrofuran ring, makes it an ideal framework for the development of novel pharmaceutical agents. nih.gov

The versatility of the dihydrobenzofuran scaffold is demonstrated by its presence in a wide array of natural products exhibiting diverse biological activities. acs.orgresearchgate.net These activities include antiviral, antibacterial, anti-inflammatory, and antimitotic properties. acs.org The significance of this scaffold has spurred considerable research into novel and efficient synthetic pathways for its construction, with a particular focus on transition metal-catalyzed methods. researchgate.netnih.gov

Strategic Role of Fluorine Substitution in Modulating Benzofuran Chemical Reactivity and Biological Interactions

The introduction of fluorine atoms into organic molecules, particularly in the context of medicinal chemistry, is a widely employed strategy to modulate their physicochemical and biological properties. nih.govcas.cz In the case of the benzofuran (B130515) scaffold, fluorine substitution can significantly enhance the biological effects of the resulting derivatives. nih.gov

Fluorine's high electronegativity and relatively small size allow it to alter a molecule's conformation, metabolic stability, and binding affinity to biological targets. Specifically, the presence of fluorine can increase a drug's permeability and bioavailability. nih.gov The strategic placement of fluorine on the benzofuran ring can influence the molecule's reactivity in electrophilic substitution reactions, a key process in the synthesis of more complex derivatives. chemicalbook.com While the benzofuran ring itself is prone to such reactions, the selectivity can be poor. chemicalbook.com The introduction of a fluorine atom can direct the position of further chemical modifications.

Overview of Advanced Research Trajectories Pertaining to 4 Fluoro 2,3 Dihydro 1 Benzofuran 3 Amine

Multi-Step Organic Synthetic Routes Towards the Dihydrobenzofuran-3-amine Core

The construction of the this compound scaffold requires a multi-step approach, involving the strategic introduction of the fluorine atom onto the aromatic ring and subsequent formation of the dihydrofuran ring system.

Strategies for Regioselective Halogenation and Fluorine Incorporation

The precise placement of the fluorine atom at the 4-position of the benzofuran ring is critical and can be achieved through several strategic approaches.

Electrophilic aromatic substitution (EAS) is a fundamental reaction for the functionalization of aromatic rings. In the context of benzofuran, the regioselectivity of EAS is influenced by the directing effects of the oxygen atom and the fused benzene (B151609) ring. stackexchange.compixel-online.net For the synthesis of 4-fluoro-substituted benzofurans, direct fluorination of the benzofuran precursor is often challenging due to the high reactivity of fluorine and the potential for multiple substitutions.

A more controlled approach involves the nitration of the benzofuran ring, followed by reduction and a Sandmeyer-type reaction to introduce the fluorine atom. However, the regioselectivity of nitration can be problematic. A series of calix beilstein-journals.orgbenzofuran derivatives has been synthesized through electrophilic aromatic substitutions like bromination, formylation, and acylation to study the influence of substituents on the conformation of the final products. rsc.org

A common strategy to achieve regioselectivity is to introduce a blocking group at a more reactive position, perform the desired substitution, and then remove the blocking group. For instance, sulfonation can be used to block the more reactive positions, allowing for nitration at the desired 4-position. Subsequent desulfonation and conversion of the nitro group to a fluoro group can yield the target 4-fluorobenzofuran.

The stability of the intermediate sigma complexes plays a crucial role in determining the regioselectivity. Attack at the 2-position of benzofuran leads to a sigma complex where the positive charge is stabilized by the benzene ring, similar to a benzyl (B1604629) carbocation. stackexchange.com Conversely, attack at the 3-position allows for stabilization of the positive charge by the lone pair of electrons on the adjacent oxygen atom. stackexchange.com The interplay of these electronic effects dictates the final substitution pattern.

Nucleophilic aromatic substitution (SNAr) provides a powerful alternative for introducing a fluorine atom, particularly on electron-deficient aromatic rings. core.ac.uk This approach typically involves the displacement of a suitable leaving group, such as a nitro group or a halogen, by a fluoride (B91410) ion.

For the synthesis of this compound, a precursor such as 4-nitro-2,3-dihydro-1-benzofuran could be subjected to nucleophilic substitution with a fluoride source like potassium fluoride (KF) or cesium fluoride (CsF). organic-chemistry.org The presence of an electron-withdrawing group, such as a nitro group, is crucial to activate the ring towards nucleophilic attack. The reaction proceeds through a Meisenheimer complex, a resonance-stabilized intermediate. core.ac.uk The stability of this intermediate is key to the reaction's success.

The choice of solvent and reaction conditions is critical for the efficiency of SNAr reactions. Aprotic polar solvents like DMSO or DMF are often used to enhance the nucleophilicity of the fluoride ion. researchgate.net In some cases, phase-transfer catalysts can be employed to facilitate the reaction.

A study on 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene demonstrated the successful nucleophilic aromatic substitution of the fluorine atom with various nucleophiles, highlighting the feasibility of this approach for introducing substituents onto an activated benzene ring. researchgate.net

Electrophilic fluorinating reagents containing a nitrogen-fluorine (N-F) bond have become indispensable tools in modern organofluorine chemistry due to their stability, safety, and ease of handling compared to elemental fluorine. beilstein-journals.orgresearchgate.netrsc.org These reagents offer a direct method for the selective introduction of fluorine into organic molecules. researchgate.net

A wide variety of N-F reagents have been developed, each with distinct reactivity profiles. nih.gov Some of the most common examples include Selectfluor®, N-fluorobenzenesulfonimide (NFSI), and N-fluoro-o-benzenedisulfonimide (NFOBS). wikipedia.org These reagents are typically used to fluorinate carbanions, enolates, or electron-rich aromatic systems.

In the synthesis of this compound, an N-F reagent could be employed to fluorinate a suitable precursor. For example, lithiation of a protected 2,3-dihydro-1-benzofuran at the 4-position, followed by quenching with an N-F reagent, could directly install the fluorine atom. The regioselectivity of the lithiation step would be crucial for the success of this strategy.

The reactivity of N-F reagents can be tuned by modifying the electronic properties of the nitrogen-containing backbone. wikipedia.org More electron-withdrawing groups on the nitrogen atom lead to a more electrophilic fluorine atom and a more reactive reagent. nih.gov

Table 1: Common N-F Fluorinating Agents

| Reagent Name | Abbreviation | Structure |

| 1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) | Selectfluor® | [Image of Selectfluor® structure] |

| N-Fluorobenzenesulfonimide | NFSI | [Image of NFSI structure] |

| N-Fluoro-o-benzenedisulfonimide | NFOBS | [Image of NFOBS structure] |

Cyclization Reactions in Dihydrobenzofuran Scaffold Construction

The formation of the dihydrofuran ring is a key step in the synthesis of the target molecule. Intramolecular cyclization reactions are particularly effective for this purpose.

The intramolecular oxa-Mannich reaction is a powerful tool for the synthesis of nitrogen-containing heterocyclic compounds. In the context of 2,3-dihydro-1-benzofuran-3-amine synthesis, this reaction involves the cyclization of a suitable precursor containing both a hydroxyl group and an imine or its equivalent.

A study by a Korean research group demonstrated an efficient method for the synthesis of 1-aminophthalans (1,3-dihydroisobenzofuran-1-amines) via the intramolecular oxa-Mannich reaction of 1,3-dihydro-2-benzofuran-1-ols with p-toluenesulfonylamine. koreascience.kr This reaction proceeded in the presence of a base like cesium carbonate without the need for a catalyst, affording the desired products in moderate to good yields. koreascience.kr

The electronic nature of the substituents on the aromatic ring was found to influence the reaction yield. koreascience.kr Electron-donating groups on the benzene ring generally led to higher yields, while electron-withdrawing groups resulted in lower yields. This is likely due to the influence of the substituents on the nucleophilicity of the hydroxyl group and the stability of the intermediate carbocation or oxonium ion.

Table 2: Influence of Substituents on the Yield of Intramolecular Oxa-Mannich Reaction

| Substituent (R) | Electronic Nature | Yield (%) |

| H | Neutral | 75 |

| 4-Me | Electron-donating | 82 |

| 4-OMe | Electron-donating | 85 |

| 4-Cl | Electron-withdrawing | 65 |

| 4-NO2 | Strongly electron-withdrawing | 50 |

| (Data is illustrative and based on general trends observed in similar reactions.) |

The development of asymmetric versions of the oxa-Mannich reaction is an active area of research, with the potential to provide enantiomerically enriched 2,3-dihydro-1-benzofuran-3-amines. koreascience.krnih.gov

One-Pot Synthetic Protocols for Efficient Benzofuran Ring Formation

One-pot synthesis offers a streamlined approach to constructing the benzofuran ring system by combining multiple reaction steps into a single operation, thereby enhancing efficiency and reducing waste. Researchers have developed several innovative one-pot protocols for the synthesis of dihydrobenzofurans and related benzofuranones.

A notable method involves the [4+1] annulation of para-quinone methides with a suitable one-carbon component. For instance, the reaction of ortho-substituted para-quinone methides with bromonitromethane (B42901) under mild, metal-free conditions can yield functionalized 2,3-dihydrobenzofurans. rsc.orgresearchgate.net This process proceeds through an initial annulation followed by an oxidation and elimination sequence to afford the desired heterocyclic products in moderate to good yields. rsc.org

Another effective one-pot strategy is the heteroannulation of benzoquinones. dtu.dk This approach can utilize the reaction of a cyclohexenone derivative with a benzoquinone in a refluxing acidic medium, such as a toluene (B28343) and acetic acid mixture, to produce the benzofuran structure. dtu.dk This method has been shown to be a more direct route compared to some multi-step classical syntheses. dtu.dk The reaction mechanism is believed to involve a [3+2] heteroannulation, followed by spontaneous aromatization through oxidation or dehydration to form the stable benzofuran ring. dtu.dk

These one-pot methodologies provide efficient access to the core benzofuran scaffold, which is a critical precursor for the synthesis of this compound and its analogs. The operational simplicity and improved yields make these protocols highly attractive for laboratory-scale synthesis and for further development towards larger-scale production.

| One-Pot Synthetic Protocol | Reactants | Key Features | Typical Yields |

| [4+1] Annulation rsc.orgresearchgate.net | ortho-substituted para-quinone methides, Bromonitromethane | Metal-free, mild conditions, followed by oxidation/elimination | Moderate to Good (up to 72%) rsc.org |

| Heteroannulation dtu.dk | Cyclohexenone derivatives, Benzoquinone | Acid-catalyzed, reflux conditions, [3+2] cycloaddition mechanism | Good (e.g., 81%) dtu.dk |

Industrial Scale-Up Considerations and Process Optimization for Dihydrobenzofuran Amine Synthesis

For many heterocyclic syntheses, moving to a larger scale can introduce issues with heat transfer, mixing, and the handling of potentially hazardous reagents. To address these, the development of robust and scalable telescoped continuous flow procedures is a significant advancement. researchgate.net Continuous flow chemistry offers enhanced safety and control over reaction parameters, which is particularly important for exothermic reactions like nitrations or when handling unstable intermediates. researchgate.net

Furthermore, gram-scale synthesis experiments are crucial to demonstrate the viability of a synthetic method for larger production. researchgate.net These scaled-up reactions help to identify and address potential issues that may not be apparent at the milligram scale, ensuring a smoother transition to pilot plant and industrial manufacturing. The choice of catalysts that are both highly active and stable over multiple runs is also a critical factor for industrial application. nih.gov

Stereoselective Synthesis of Chiral this compound Enantiomers

The biological activity of chiral molecules is often dependent on their specific stereochemistry. Therefore, the development of methods for the stereoselective synthesis of enantiomerically pure this compound is of paramount importance.

Asymmetric Catalysis for Chiral Induction in Dihydrobenzofuran Synthesis

Asymmetric catalysis is a powerful tool for establishing chirality during the synthesis of the dihydrobenzofuran core. Various catalytic systems have been developed to achieve high levels of enantioselectivity.

One approach utilizes chiral phosphoric acid catalysis for the asymmetric [3+2] cycloaddition of quinones with various partners. This has been successful in producing 3-amino-2,3-dihydrobenzofurans with excellent yields and enantioselectivities. researchgate.net Similarly, the cyclization of quinone monoimides with olefins, catalyzed by a spiro-chiral phosphoric acid, can lead to the formation of the 2,3-dihydrobenzofuran (B1216630) framework with high optical purity. researchgate.net

Metal-based catalysts have also been extensively explored. For example:

Silver(I) complexes can catalyze the diastereoselective condensation of aromatic aldehydes with 2,3-dihydrobenzoxasilepines to form 2,3-dihydrobenzofurans. nih.gov The use of chiral ligands in conjunction with the silver catalyst can lead to enantioselective synthesis. nih.gov

Copper(I) catalysts have shown great promise. A Cu(I) catalyst supported by an (S,S)-QuinoxP* ligand enables the highly enantioselective intramolecular addition of aryl pinacolboronic esters to unactivated ketones, providing access to chiral 2,3-dihydrobenzofuran-3-ol derivatives with excellent enantioselectivities. rsc.org Another Cu(I)-catalyzed system, using a chiral (S,Sp)-iPr-Phosferrox catalyst, facilitates the dearomative 1,3-dipolar cycloaddition of 2-nitrobenzofurans with azomethine ylides to produce highly stereoselective rsc.orgnih.gov-fused hydrobenzofurans. nih.gov

Cesium carbonate (Cs2CO3) has been used to catalyze the domino annulation of enantiopure chiral salicyl N-phosphonyl imines with bromo malonates, offering a pathway to functionalized 2,3-dihydrobenzofuran derivatives with impressive chemical yields and diastereoselectivity. rsc.org

| Catalytic System | Reaction Type | Substrates | Key Features | Stereoselectivity |

| Chiral Phosphoric Acid researchgate.net | [3+2] Cycloaddition | Quinones and enamides/olefins | Organocatalytic, high efficiency | Excellent enantioselectivities (up to 99.9% ee) researchgate.net |

| Silver(I) Complexes nih.gov | Condensation | Aromatic aldehydes, 2,3-dihydrobenzoxasilepines | Diastereoselective, can be made enantioselective with chiral ligands | N/A |

| Copper(I)/(S,S)-QuinoxP* rsc.org | Intramolecular Addition | Aryl pinacolboronic esters, unactivated ketones | Mild conditions, broad substrate tolerance | Excellent enantioselectivities |

| Copper(I)/(S,Sp)-iPr-Phosferrox nih.gov | 1,3-Dipolar Cycloaddition | 2-Nitrobenzofurans, azomethine ylides | Dearomative, creates four contiguous stereocenters | Highly stereoselective |

| Cs2CO3 rsc.org | Domino Annulation | Chiral salicyl N-phosphonyl imines, bromo malonates | Group-assisted purification, good yields | Impressive diastereoselectivity |

Kinetic Resolution Techniques for Enantiomeric Purity Enrichment

Kinetic resolution is a widely used strategy for separating a racemic mixture into its constituent enantiomers. This technique relies on the differential rate of reaction of the two enantiomers with a chiral catalyst or reagent, leading to the enrichment of the less reactive enantiomer and the formation of a new, enantiomerically pure product from the more reactive enantiomer.

Dynamic kinetic resolution (DKR) is an advanced form of kinetic resolution where the less reactive enantiomer is continuously racemized in situ. This allows for the theoretical conversion of the entire racemic starting material into a single enantiomer of the product, with yields approaching 100%. A notable application of DKR is the asymmetric transfer hydrogenation of benzofuran-3-(2H)-ones. nih.gov This method has been used to effectively produce cis-2,3-dihydrobenzofuranols with three stereocenters, achieving high enantiomeric excess (85-99% ee) and diastereomeric ratios (up to 98/2 dr). nih.gov

Enzymatic kinetic resolution offers a highly selective and environmentally benign alternative. The lipase (B570770) B from Candida antarctica (CALB) has been employed for the highly stereoselective resolution of methyl or ethyl esters of 2,3-dihydrobenzo[b]furan-3-carboxylic acid. nih.gov This enzymatic process can be further developed into a dynamic kinetic resolution to enhance the yield of the desired (S)-enantiomer, which is a key intermediate in the synthesis of certain analgesic agents. nih.gov

Continuous-Flow Synthesis Approaches for Enhanced Stereocontrol

Continuous-flow synthesis, performed in microreactors or tubular reactors, offers several advantages over traditional batch processing that can lead to enhanced stereocontrol. The precise control over reaction parameters such as temperature, pressure, and residence time allows for the optimization of reaction conditions to favor the formation of a specific stereoisomer. The high surface-area-to-volume ratio in flow reactors facilitates rapid heat exchange, which is critical for controlling highly exothermic reactions and minimizing the formation of side products that could arise from temperature fluctuations.

While specific reports on the continuous-flow synthesis of this compound with enhanced stereocontrol are not prevalent, the principles have been demonstrated in the synthesis of other complex molecules. For instance, a sequential continuous-flow system has been developed for the production of 3-aryl benzofuranones using a heterogeneous catalyst. nih.gov This system allows for catalyst recovery and reuse, making the process more sustainable. nih.gov

Reaction Pathways of the Amine Functionality

The primary amine group at the 3-position of the dihydrobenzofuran ring is a key site for a variety of chemical modifications, allowing for the introduction of diverse functional groups and the synthesis of a wide range of derivatives.

Alkylation and Derivatization Reactions of the Primary Amine

The primary amine of this compound readily undergoes N-alkylation reactions with various alkylating agents. These reactions are fundamental for introducing alkyl substituents, which can significantly alter the compound's physical, chemical, and biological properties.

Alkylation with Alkyl Halides: Direct alkylation with alkyl halides is a common method for synthesizing secondary and tertiary amines. The reaction proceeds via nucleophilic substitution, where the amine nitrogen attacks the electrophilic carbon of the alkyl halide. The reaction's outcome can be controlled by stoichiometry and reaction conditions to favor mono- or di-alkylation. For instance, the N-alkylation of a related compound, 4-fluoroaniline, to produce 4-fluoro-N-isopropylaniline has been achieved using halogenated isopropane in the presence of a phase-transfer catalyst. google.com

Reductive Amination: An alternative and often more controllable method for N-alkylation is reductive amination. This two-step, one-pot process involves the reaction of the primary amine with an aldehyde or ketone to form an intermediate imine or enamine, which is then reduced in situ to the corresponding secondary or tertiary amine. This method avoids the over-alkylation often observed with alkyl halides.

Acylation Reactions: The primary amine can be readily acylated using acyl chlorides or acid anhydrides to form the corresponding amides. These reactions are typically fast and high-yielding. The resulting amides are important for introducing carbonyl-containing moieties and can serve as precursors for further transformations.

Below is a table summarizing typical derivatization reactions of the primary amine functionality, based on general reactivity patterns of similar amines.

| Reagent | Reaction Type | Product Type |

| Alkyl Halide (e.g., CH₃I) | N-Alkylation | Secondary or Tertiary Amine |

| Aldehyde/Ketone + Reducing Agent (e.g., NaBH₄) | Reductive Amination | Secondary or Tertiary Amine |

| Acyl Chloride (e.g., CH₃COCl) | N-Acylation | Amide |

| Sulfonyl Chloride (e.g., TsCl) | N-Sulfonylation | Sulfonamide |

Role of the Amine Group as a Nucleophile in Organic Transformations

The lone pair of electrons on the nitrogen atom of the primary amine group makes it a potent nucleophile, enabling its participation in a wide array of organic transformations. This nucleophilicity is central to the construction of more complex molecules derived from this compound.

The amine group can readily attack various electrophilic centers, including carbonyl carbons of esters, nitriles, and other activated carbonyl compounds, to form new carbon-nitrogen bonds. For example, the amino group can participate in addition-elimination reactions with esters to yield amides.

Furthermore, the amine can act as a nucleophile in ring-opening reactions of epoxides, leading to the formation of amino alcohols. It can also participate in Michael additions to α,β-unsaturated carbonyl compounds, a key reaction for carbon-carbon bond formation. The nucleophilicity of the amine is influenced by the electronic nature of the dihydrobenzofuran ring and the fluorine substituent, which can modulate the electron density on the nitrogen atom.

Modifications and Reactions of the Dihydrobenzofuran Ring System

The dihydrobenzofuran ring system, while relatively stable, can undergo a variety of chemical modifications, including oxidation, reduction, and ring-opening reactions, to introduce new functionalities and alter the molecular scaffold.

Oxidation Reactions and the Introduction of Additional Functional Groups

Oxidation of the dihydrobenzofuran ring can lead to the formation of various oxidized products, depending on the oxidant and reaction conditions. For instance, oxidation of the furan (B31954) ring in related systems has been shown to proceed via an endoperoxide intermediate, leading to ring-opened dicarbonyl compounds. rsc.orgresearchgate.net In some cases, the amino group may be sensitive to oxidation and could be converted to a nitro derivative under strong oxidizing conditions.

Selective oxidation can also be used to introduce hydroxyl groups or other oxygen-containing functionalities onto the aromatic portion of the ring system, further expanding the chemical diversity of the derivatives. The presence of the fluorine atom can influence the regioselectivity of such oxidation reactions.

Reduction Reactions and Alterations in Molecular Properties

Catalytic hydrogenation of the benzofuran ring system can lead to the saturation of the aromatic ring, yielding perhydrobenzofuran derivatives. The choice of catalyst and reaction conditions is crucial for achieving selective reduction. Such reductions significantly alter the three-dimensional structure and lipophilicity of the molecule, which can have a profound impact on its biological activity.

The fluorine atom is generally stable under typical catalytic hydrogenation conditions used for aromatic ring reduction.

Ring-Opening Reactions of the Fused Heterocyclic Scaffold

The dihydrobenzofuran ring can undergo cleavage under certain conditions, providing a route to highly functionalized open-chain structures. Lewis acid-catalyzed ring-opening of 2,3-dihydrofuran (B140613) acetals has been demonstrated as a versatile method for benzannulation reactions. mdpi.com While not a direct ring-opening of the parent amine, this illustrates the susceptibility of the dihydrobenzofuran ether linkage to cleavage under acidic conditions.

In some instances, prolonged exposure to strong acidic or basic aqueous media may lead to the hydrolysis and subsequent ring-opening of the dihydrobenzofuran ring. Additionally, certain synthetic strategies may intentionally employ ring-opening reactions to access novel molecular frameworks. For example, treatment of a gem-difluorodihydrobenzofuran with thioacetic acid resulted in a ring-opened product. aub.edu.lb

The following table summarizes the types of transformations the dihydrobenzofuran ring can undergo.

| Reaction Type | Reagents/Conditions | Outcome |

| Oxidation | Mn(III)/Co(II), O₂ | Ring-opening to dicarbonyls |

| Reduction | Catalytic Hydrogenation (e.g., H₂/Pd) | Saturation of the aromatic ring |

| Ring-Opening | Strong Acid/Base or specific reagents | Formation of functionalized phenols |

Reactivity at the Fluoro-Substituted Aromatic Moiety

The fluorine atom on the aromatic ring of this compound significantly influences the reactivity of the benzene portion of the molecule. Its strong electron-withdrawing inductive effect and its ability to act as a leaving group in nucleophilic aromatic substitution (SNAr) reactions are key determinants of the compound's chemical transformations.

Recent methodologies, such as organic photoredox catalysis, have expanded the scope of nucleophilic aromatic substitution to include unactivated fluoroarenes. nih.gov This approach allows for the functionalization of electron-rich and electron-neutral fluoroarenes under mild conditions, using a range of nucleophiles including azoles, amines, and carboxylic acids. nih.gov While direct studies on this compound are not extensively documented, the principles of SNAr suggest its amenability to these transformations.

Furthermore, halogen exchange (HALEX) reactions, often facilitated by Lewis acids like boron trihalides, present another pathway for modifying the aromatic ring. nsf.gov These reactions allow for the replacement of fluorine with other halogens, such as chlorine or bromine, which can then serve as handles for further cross-coupling reactions.

Table 1: Potential Nucleophilic Aromatic Substitution Reactions at the 4-Position

| Nucleophile | Reagent Example | Potential Product | Reaction Conditions (Illustrative) |

| Amine | R-NH₂ | 4-(Alkyl/Aryl)amino-2,3-dihydro-1-benzofuran-3-amine | High temperature, polar aprotic solvent (e.g., DMSO, DMF) |

| Alkoxide | RO⁻Na⁺ | 4-Alkoxy-2,3-dihydro-1-benzofuran-3-amine | Anhydrous alcohol, heat |

| Thiolate | RS⁻Na⁺ | 4-(Alkyl/Aryl)thio-2,3-dihydro-1-benzofuran-3-amine | Polar aprotic solvent, inert atmosphere |

| Azide | NaN₃ | 4-Azido-2,3-dihydro-1-benzofuran-3-amine | DMF, heat |

Note: The conditions provided are illustrative and would require optimization for the specific substrate.

The dihydrobenzofuran ring system is generally susceptible to electrophilic aromatic substitution. The directing effects of the substituents on the ring—the fluorine atom, the ether oxygen of the furan ring, and the amino group on the dihydro- portion—determine the regioselectivity of these reactions.

The ether oxygen is an ortho-, para-director, activating the aromatic ring towards electrophilic attack. The fluorine atom is also an ortho-, para-director, though it deactivates the ring through its strong inductive effect. The amino group on the dihydro- portion primarily influences the reactivity of the dihydrofuran ring itself but can have a secondary electronic effect on the aromatic ring.

In the case of benzofuran itself, electrophilic substitution preferentially occurs at the 2-position. stackexchange.com However, in 2,3-dihydrobenzofurans, the aromatic ring behaves more like a substituted benzene. The interplay between the activating ether oxygen and the deactivating but ortho-, para-directing fluorine atom will dictate the substitution pattern. The most likely positions for electrophilic attack on the aromatic ring of this compound are positions 5 and 7, which are ortho and para to the activating ether oxygen and meta to the deactivating fluorine atom.

Table 2: Predicted Regioselectivity of Electrophilic Aromatic Substitution

| Electrophilic Reaction | Reagent | Major Product(s) (Predicted) | Rationale |

| Nitration | HNO₃/H₂SO₄ | 7-Nitro-4-fluoro-2,3-dihydro-1-benzofuran-3-amine | Steric hindrance at the 5-position may favor substitution at the 7-position. |

| Halogenation | Br₂/FeBr₃ | 7-Bromo-4-fluoro-2,3-dihydro-1-benzofuran-3-amine | The directing effects of the ether oxygen and fluorine favor substitution at the 5 and 7 positions. |

| Friedel-Crafts Acylation | RCOCl/AlCl₃ | 7-Acyl-4-fluoro-2,3-dihydro-1-benzofuran-3-amine | The reaction is highly sensitive to steric and electronic factors. The amino group may require protection. |

| Sulfonation | Fuming H₂SO₄ | This compound-7-sulfonic acid | The reaction is reversible and may be influenced by reaction conditions. |

Note: The predicted products are based on established principles of electrophilic aromatic substitution and would require experimental verification.

Application of 4 Fluoro 2,3 Dihydro 1 Benzofuran 3 Amine As a Versatile Synthetic Building Block

Strategic Utility in the Development of Complex Organic Molecules

The strategic importance of 4-Fluoro-2,3-dihydro-1-benzofuran-3-amine in the synthesis of complex organic molecules stems from the distinct functionalities it possesses. The primary amine group serves as a key handle for a multitude of chemical transformations, including but not limited to, acylation, alkylation, arylation, and the formation of various heterocyclic rings. This allows for the facile introduction of diverse substituents and the construction of larger, more intricate molecular architectures.

The dihydrobenzofuran core imparts a degree of conformational rigidity to the molecules derived from it. This is a highly desirable feature in drug design, as it can lead to more selective binding to biological targets. The fluorine atom at the 4-position can significantly influence the physicochemical properties of the final compound. It can enhance metabolic stability by blocking potential sites of oxidation, increase binding affinity through favorable interactions with protein targets, and modulate lipophilicity and bioavailability. nih.gov

The synthesis of derivatives often involves the reaction of the amine with various electrophiles. For instance, reaction with isothiocyanates can lead to the formation of thiourea (B124793) derivatives, which can be further cyclized to form thiazole-containing compounds. mdpi.com Similarly, condensation with aldehydes or ketones can yield Schiff bases, which are versatile intermediates for the synthesis of other heterocyclic systems. The inherent reactivity of the benzofuran (B130515) ring itself also allows for further functionalization, such as electrophilic aromatic substitution, although the dihydro nature of the furan (B31954) ring in this specific scaffold alters its reactivity compared to fully aromatic benzofurans.

Design of Novel Heterocyclic Scaffolds in Advanced Medicinal Chemistry

The benzofuran nucleus is a prominent feature in numerous natural products and synthetic compounds with a broad spectrum of biological activities. tandfonline.comnih.gov Consequently, the this compound scaffold is an excellent starting point for the design of novel heterocyclic systems with potential therapeutic applications.

The development of new antimicrobial agents is a critical area of research due to the rise of drug-resistant pathogens. rsc.org Benzofuran derivatives have demonstrated significant potential as antimicrobial agents, exhibiting activity against a range of bacteria and fungi. tandfonline.comnih.govresearchgate.net The incorporation of the this compound moiety into larger molecules can lead to the discovery of new antimicrobial candidates.

The amine functionality allows for the attachment of various pharmacophores known to contribute to antimicrobial activity. For example, hybridization with other heterocyclic systems like triazoles, oxadiazoles, or pyrazoles has been shown to produce compounds with potent antibacterial and antifungal properties. nih.govnih.gov The fluorine atom can enhance the antimicrobial profile by improving cell membrane penetration and increasing the stability of the compound in biological systems. rsc.org Structure-activity relationship (SAR) studies on benzofuran derivatives have revealed that the nature and position of substituents on the benzofuran ring are crucial for their antimicrobial efficacy. nih.govrsc.org

Table 1: Examples of Benzofuran-Based Scaffolds with Antimicrobial Activity

| Scaffold | Target Organism(s) | Key Structural Features | Reference(s) |

|---|---|---|---|

| Benzofuran-pyrimidine conjugates | S. pyogenes, C. albicans | Fluorine-containing derivatives | rsc.org |

| Benzofuran-triazole hybrids | Bacteria | Hybrid molecule with 1,2,4-triazole | nih.gov |

| Benzofuran-5-ol derivatives | C. krusei, C. neoformans, A. niger | Hydroxyl group at the 5-position | nih.gov |

The benzofuran scaffold is also a privileged structure in the design of anticancer agents. rsc.orgnih.gov Numerous benzofuran derivatives have shown potent inhibitory activity against a variety of cancer cell lines. rsc.orgnih.govresearchgate.net The this compound building block can be utilized to synthesize novel compounds with potential as cancer therapeutics.

The introduction of a fluorine atom into the benzofuran ring has been shown to significantly increase anticancer activity in some cases. nih.gov For instance, the addition of a fluorine atom at the 4-position of a 2-benzofuranyl group in a series of amiloride-benzofuran derivatives resulted in a two-fold increase in potency. nih.gov The amine group of this compound provides a convenient point for attaching moieties that can target specific pathways involved in cancer progression, such as hypoxia-inducible factor (HIF-1) or various protein kinases. nih.gov Studies have shown that fluorinated benzofuran and dihydrobenzofuran derivatives can inhibit the proliferation of cancer cells and induce apoptosis. nih.gov

Table 2: Examples of Benzofuran Derivatives with Anticancer Activity

| Derivative Class | Mechanism of Action/Target | Example Compound Feature | Reference(s) |

|---|---|---|---|

| Benzene-sulfonamide-based benzofurans | HIF-1 pathway inhibition | 5-[benzyl-(4-chlorophenyl)sulfonylamino] group | nih.gov |

| Quinazolinone- and Imidazolium-based benzofurans | Cytotoxicity | Fused imidazole (B134444) and quinazolinone scaffolds | nih.gov |

| Fluorinated Dihydrobenzofurans | Inhibition of proliferation, apoptosis induction | Difluorine, bromine, and ester/carboxylic acid groups | nih.gov |

In the process of lead optimization in drug discovery, the use of conformationally restricted bioisosteres is a powerful strategy to improve the potency, selectivity, and pharmacokinetic properties of a drug candidate. The 2,3-dihydrobenzofuran (B1216630) moiety serves as an excellent conformationally restricted bioisostere for more flexible aromatic systems, such as a substituted phenyl ring.

By incorporating the rigid dihydrobenzofuran scaffold, the conformational freedom of a molecule is reduced, which can lead to a more favorable entropy of binding to the target protein. This can result in higher affinity and selectivity. The this compound provides a pre-organized and fluorinated version of this valuable bioisostere. The fluorine atom can further fine-tune the electronic and steric properties of the molecule, potentially leading to improved interactions with the target. This approach has been successfully applied in the development of potent anti-inflammatory agents, where dihydrobenzofuran-2-one derivatives showed significant activity. nih.gov

The complexity of many diseases, such as Alzheimer's disease and cancer, has led to the development of multi-target directed ligands (MTDLs). nih.govresearchgate.net These are single molecules designed to interact with multiple biological targets simultaneously, potentially leading to enhanced therapeutic efficacy and a lower likelihood of drug resistance. The benzofuran core is an ideal scaffold for the design of MTDLs due to its inherent biological activity and its suitability for chemical modification. nih.govfrontiersin.org

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 5-chloro-6-cyclohexyl-2,3-dihydrobenzofuran-2-one |

Advanced Spectroscopic and Structural Elucidation of 4 Fluoro 2,3 Dihydro 1 Benzofuran 3 Amine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of individual atoms, allowing for unambiguous structural assignment and conformational analysis of 4-Fluoro-2,3-dihydro-1-benzofuran-3-amine and its derivatives.

Proton Nuclear Magnetic Resonance (¹H NMR) Studies of Benzofuran (B130515) Amine Derivatives.researchgate.netnih.govresearchgate.netresearchgate.netresearchgate.netorientjchem.orgchemicalbook.com

Proton NMR (¹H NMR) spectra of benzofuran amine derivatives offer valuable insights into the number of different types of protons and their neighboring environments. For instance, in derivatives of 2,3-dihydro-1-benzofuran-3-amine, the protons on the dihydrofuran ring (at positions 2 and 3) exhibit characteristic signals. The coupling constants between these protons (H-2 and H-3) are particularly informative for determining the stereochemical relationship (cis or trans) of substituents on the five-membered ring. researchgate.net

In a study of N-(2-aroyl)-3-methyl-1-benzofuran-5-yl)-6-aminoalkylnicotinamide derivatives, the NH proton of the benzofuran ring appears as a singlet in the range of δ 10.20-10.70 ppm, while the methyl protons at the C3 position of the benzofuran ring show a singlet at δ 2.55-2.58 ppm. nih.gov Other aromatic and aliphatic protons are observed in their expected regions, providing a complete picture of the molecular structure. nih.gov For (E)-N'-(1-(benzofuran-2-yl)ethylidene)-1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carbohydrazide, the ¹H NMR spectrum showed characteristic signals for the methoxy (B1213986) protons (singlet at 3.82 ppm), two different methyl groups (2.42 and 2.51 ppm), and an exchangeable NH proton at 10.71 ppm. mdpi.com

The chemical shifts and multiplicities of the aromatic protons on the benzofuran core are influenced by the nature and position of substituents. For example, the presence of a fluorine atom at the C4 position will induce specific splitting patterns and shifts in the signals of neighboring protons. The analysis of these patterns is crucial for confirming the substitution pattern on the aromatic ring.

| Proton Type | Typical Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |

|---|---|---|---|

| NH (amine) | Variable, often broad | Singlet (s) | N/A |

| Aromatic H | 6.5 - 8.0 | Multiplet (m), Doublet (d), Triplet (t) | ~7-9 (ortho), ~2-3 (meta), <1 (para) |

| H-3 (dihydrofuran ring) | ~4.5 - 5.5 | Multiplet (m) | Variable, dependent on stereochemistry |

| H-2 (dihydrofuran ring) | ~3.0 - 4.0 | Multiplet (m) | Variable, dependent on stereochemistry |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopic Investigations.researchgate.netresearchgate.netorganicchemistrydata.org

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in the molecule gives a distinct signal, and its chemical shift is indicative of its electronic environment. compoundchem.com In benzofuran derivatives, the carbon atoms of the aromatic ring typically resonate in the region of δ 110-160 ppm. The carbon attached to the fluorine atom (C-4) will exhibit a large one-bond C-F coupling constant, which is a definitive diagnostic tool.

The signals for the carbons in the dihydrofuran ring (C-2 and C-3) appear at higher fields compared to the aromatic carbons. The chemical shift of C-3, being attached to the amine group, will be significantly influenced by its electronic environment. For (E)-N'-(1-(benzofuran-2-yl)ethylidene)-1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carbohydrazide, the ¹³C NMR spectrum displayed signals for the methyl carbons at 14.7 and 18.6 ppm and the methoxy carbon at 60.9 ppm, with the remaining aromatic and heterocyclic carbons appearing in the expected regions. mdpi.com

| Carbon Type | Typical Chemical Shift (δ, ppm) |

|---|---|

| Aromatic C (unsubstituted) | 110 - 130 |

| Aromatic C (substituted) | 130 - 160 |

| C-O (benzofuran) | ~150 - 160 |

| C-F | Highly deshielded, with large ¹JCF coupling |

| C-3 (dihydrofuran ring) | ~50 - 60 |

| C-2 (dihydrofuran ring) | ~70 - 80 |

X-ray Crystallography for Precise Solid-State Structure Determination

X-ray crystallography provides the most definitive structural information for crystalline compounds, revealing precise bond lengths, bond angles, and the three-dimensional arrangement of atoms in the solid state.

Analysis of Crystal Packing and Intermolecular Interactions.researchgate.netcompoundchem.comnih.govresearchgate.net

The crystal structure of derivatives of this compound reveals how the molecules pack in the crystal lattice, which is governed by various intermolecular interactions. Hydrogen bonding plays a significant role, with the amine group acting as a hydrogen bond donor and the fluorine atom and the oxygen atom of the benzofuran ring acting as potential hydrogen bond acceptors. researchgate.netdntb.gov.ua

In a study of 4-halobenzenesulfonamides, it was observed that the high electronegativity of fluorine can lead to distinct packing arrangements compared to other halogens. researchgate.net In the crystal structure of 5-fluoro-2-methyl-3-(4-methylphenylsulfonyl)-1-benzofuran, molecules are linked by weak C—H⋯O hydrogen bonds and slipped π–π stacking interactions between the furan (B31954) and benzene (B151609) rings of adjacent molecules. nih.gov Similarly, the crystal packing of 5-fluoro-2-(4-fluorophenyl)-3-methylsulfinyl-1-benzofuran is stabilized by weak non-classical intermolecular C–H···O and C–H···F hydrogen bonds. nih.gov The analysis of these interactions is crucial for understanding the physical properties of the solid material and can provide insights into molecular recognition processes.

| Interaction Type | Description | Typical Distance (Å) |

|---|---|---|

| N-H···O Hydrogen Bond | Between the amine proton and the benzofuran oxygen or a carbonyl oxygen of a derivative. | ~2.8 - 3.2 |

| N-H···F Hydrogen Bond | Between the amine proton and the fluorine atom. | ~2.9 - 3.3 |

| C-H···π Interactions | Between a C-H bond and the aromatic π-system. mdpi.com | ~3.4 - 3.8 |

| π–π Stacking | Stacking of the aromatic rings of adjacent molecules. | ~3.3 - 3.8 |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy.researchgate.netorganicchemistrydata.org

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations. In the IR spectrum of this compound, characteristic absorption bands are expected for the N-H stretching of the amine group (typically around 3300-3500 cm⁻¹), C-F stretching (around 1000-1400 cm⁻¹), and C-O stretching of the dihydrofuran ring (around 1050-1250 cm⁻¹). In a series of novel benzofuran derivatives, C=O stretching bands were observed at 1635-1644 cm⁻¹ and CH₃ stretching bands at 2914-2932 cm⁻¹. nih.gov For some 4-(benzofuran-2-yl)-N-phenylthiazol-2(3H)-imines, distinct absorption bands for C=N and C=C stretching vibrations were observed in the regions of 1616–1618 cm⁻¹ and 1576–1577 cm⁻¹, respectively. mdpi.com

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The benzofuran chromophore exhibits characteristic absorption bands in the UV region. The position and intensity of these bands can be influenced by the substituents on the aromatic ring and the dihydrofuran ring.

| Functional Group | Typical IR Absorption Range (cm⁻¹) |

|---|---|

| N-H Stretch (amine) | 3300 - 3500 |

| Aromatic C-H Stretch | 3000 - 3100 |

| Aliphatic C-H Stretch | 2850 - 3000 |

| C=C Stretch (aromatic) | 1450 - 1600 |

| C-O Stretch (ether) | 1050 - 1250 |

| C-F Stretch | 1000 - 1400 |

High-Resolution Mass Spectrometry (HRMS) for Molecular Mass Confirmation and Fragmentation Pathway Analysis.organicchemistrydata.org

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the precise molecular weight of a compound, which allows for the unambiguous determination of its elemental composition. For this compound, HRMS would confirm the molecular formula C₈H₈FNO.

Computational Chemistry and Molecular Modeling Studies of 4 Fluoro 2,3 Dihydro 1 Benzofuran 3 Amine

Quantum Chemical Calculations for Electronic Structure and Reactivity Profiling

Quantum chemical calculations offer a microscopic view of the electron distribution and energy levels within a molecule, which fundamentally govern its behavior.

Density Functional Theory (DFT) is a robust computational method used to determine the most stable three-dimensional arrangement of atoms in a molecule (geometry optimization) and to calculate its electronic properties. scispace.com For 4-Fluoro-2,3-dihydro-1-benzofuran-3-amine, DFT calculations, typically using a functional like B3LYP with a basis set such as 6-311++G(d,p), would be employed to find the lowest energy structure. scispace.comresearchgate.net

The optimization process would yield key structural parameters. The benzofuran (B130515) unit is expected to be largely planar, while the dihydrofuran ring will adopt a puckered, envelope-like conformation. nih.gov The fluorine atom at position 4 will influence the electronic properties of the benzene (B151609) ring, while the amine group at the chiral center C3 will be a primary site of interaction and reactivity. The calculations provide precise values for bond lengths, bond angles, and dihedral angles that are in good agreement with experimental data where available. researchgate.net

Table 1: Predicted Optimized Geometrical Parameters for this compound (Illustrative) This table presents theoretical data based on typical DFT calculations for analogous structures, as specific experimental or calculated data for this exact molecule is not widely published.

| Parameter | Predicted Value | Description |

| Bond Lengths | ||

| C-F | ~1.35 Å | Carbon-Fluorine bond on the aromatic ring. |

| C-N | ~1.46 Å | Carbon-Nitrogen bond of the amine group. |

| C-O (furan) | ~1.37 Å | Carbon-Oxygen bond within the furan (B31954) ring. |

| Bond Angles | ||

| C-C-F | ~119° | Angle involving the fluorine substituent. |

| C-C-N | ~110° | Angle at the chiral carbon C3. |

| Dihedral Angles | ||

| O-C-C-N | Variable | Defines the puckering of the dihydrofuran ring and the position of the amine group. |

Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the reactivity of a molecule by examining its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The energy and localization of these orbitals indicate where a molecule is likely to donate or accept electrons.

HOMO: The HOMO represents the ability to donate an electron. In this compound, the HOMO is expected to be localized primarily on the electron-rich aromatic ring and the nitrogen atom of the amine group, indicating these are the most probable sites for electrophilic attack.

LUMO: The LUMO represents the ability to accept an electron. The LUMO is likely distributed over the aromatic ring, influenced by the electron-withdrawing fluorine atom, making this region susceptible to nucleophilic attack.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE = ELUMO – EHOMO), is a crucial indicator of molecular stability and reactivity. nih.gov A large gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more reactive and can be easily polarized.

Table 2: Predicted Frontier Molecular Orbital Energies (Illustrative) Values are representative for this class of compounds based on DFT calculations.

| Orbital | Predicted Energy (eV) | Description |

| EHOMO | ~ -5.5 eV | Energy of the Highest Occupied Molecular Orbital. |

| ELUMO | ~ -0.5 eV | Energy of the Lowest Unoccupied Molecular Orbital. |

| HOMO-LUMO Gap (ΔE) | ~ 5.0 eV | Indicates high kinetic stability. |

For this compound, significant interactions are expected, such as the delocalization of the nitrogen lone pair (nN) into adjacent anti-bonding orbitals (σ), and the interaction of π orbitals from the benzene ring with adjacent σ orbitals. These hyperconjugative interactions stabilize the molecule. The analysis also provides natural population analysis (NPA) charges, revealing the charge distribution across the atoms. The fluorine and oxygen atoms will carry a negative charge, while the nitrogen and its attached hydrogens, as well as adjacent carbons, will be electropositive.

A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution around a molecule, highlighting regions of positive and negative electrostatic potential. This map is invaluable for predicting how a molecule will interact with other species. The potential is color-coded, where red indicates regions of most negative potential (electron-rich, prone to electrophilic attack) and blue indicates regions of most positive potential (electron-poor, prone to nucleophilic attack).

In the MEP map of this compound:

Red Regions: The most negative potential would be concentrated around the electronegative oxygen and fluorine atoms.

Blue Regions: The most positive potential would be located around the hydrogen atoms of the amine group (N-H), making them potential hydrogen bond donors.

Green/Yellow Regions: These represent areas of near-zero potential.

This map visually confirms the sites for electrophilic and nucleophilic interactions as predicted by FMO analysis.

Conformational Analysis and Molecular Dynamics Simulations

The non-planar nature of the dihydrofuran ring means that this compound can exist in different spatial arrangements, or conformations. The substituent at position 3 (the amine group) can adopt different orientations, typically described as pseudo-axial or pseudo-equatorial, relative to the puckered five-membered ring.

Conformational analysis involves calculating the potential energy of the molecule as a function of specific dihedral angles. This allows for the identification of the most stable conformers (energy minima) and the energy barriers that must be overcome to interconvert between them. unimi.it The strong inductive effect of the fluorine atom can influence the conformational preferences of the ring. researchgate.net It is generally expected that the conformer with the bulky amine group in a pseudo-equatorial position would be more stable due to reduced steric hindrance. The energy barrier for the interconversion between these conformers is typically low enough to allow for rapid rotation at room temperature. unimi.it

Molecular Dynamics Simulations for Dynamic Behavior and Membrane Permeability Predictions

Molecular dynamics (MD) simulations are powerful computational tools that model the physical movements of atoms and molecules over time, providing a detailed view of a compound's dynamic behavior. For this compound, MD simulations can elucidate its conformational flexibility and its interactions with biological environments, such as cell membranes.

While specific MD simulation studies on this compound are not extensively documented in public literature, the methodology has been applied to similar heterocyclic structures to understand their stability and interactions. For instance, MD simulations on benzofuran-1,3,4-oxadiazole derivatives have been used to confirm the stability of ligand-protein complexes over simulation times as long as 250 nanoseconds. These studies often analyze metrics like the root-mean-square deviation (RMSD) to assess the stability of the compound within a protein's active site. An RMSD value that remains low and stable over the simulation, often in the range of 1-3 Å for small molecules, suggests a stable binding pose.

A crucial application of these simulations is the prediction of membrane permeability, a key factor in determining a drug's bioavailability. The parallel artificial membrane permeability assay (PAMPA) is a common experimental model that can be correlated with computational predictions. Studies on other nitrogen-containing heterocyclic compounds have shown that structural modifications, such as the introduction of fluorine atoms, can significantly influence permeability. For example, in a series of 2-aminopyridine (B139424) inhibitors, exchanging hydrogen with fluorine atoms was found to considerably increase membrane permeability. nih.gov This suggests that the fluorine atom in this compound likely plays a significant role in its ability to cross biological membranes.

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Studies

QSAR and QSPR studies are computational methods that correlate the chemical structure of a compound with its biological activity or physicochemical properties, respectively. These models are essential for predicting the efficacy of new compounds and optimizing lead structures.

In Silico Prediction of Physicochemical Descriptors Relevant to Biological Activity (e.g., Lipophilicity (LogP), Polar Surface Area (PSA))

The biological activity of a molecule like this compound is heavily influenced by its physicochemical properties. In silico tools can rapidly calculate these descriptors, providing critical information for drug design. Key descriptors include:

Topological Polar Surface Area (TPSA): TPSA is calculated from the surface areas of polar atoms (usually oxygen and nitrogen) in a molecule. It is a good predictor of a drug's transport properties, including intestinal absorption and blood-brain barrier penetration.

While experimental data for this compound is limited, predictive values for related compounds are available and illustrate the utility of these descriptors.

| Compound | Molecular Formula | Molecular Weight (g/mol) | Predicted XLogP | Hydrogen Bond Donor Count |

|---|---|---|---|---|

| 4-Fluoro-2-methyl-1-benzofuran-3-amine nih.gov | C9H8FNO | 165.16 | 2.1 | 1 |

| 7-fluoro-2,3-dihydro-1-benzofuran-3-one uni.lu | C8H5FO2 | 152.12 | 1.6 | 0 |

| 4,6-difluoro-2,3-dihydro-1-benzofuran-3-one uni.lu | C8H4F2O2 | 170.11 | 1.7 | 0 |

Three-Dimensional QSAR Methodologies (CoMFA, CoMSIA) for Predicting Biological Potency

Three-dimensional QSAR (3D-QSAR) methods provide a more sophisticated analysis by considering the 3D structure of molecules. Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are two of the most widely used 3D-QSAR techniques. These methods align a series of compounds and calculate their steric and electrostatic fields (CoMFA) or similarity indices based on additional descriptors like hydrophobicity and hydrogen bond donor/acceptor fields (CoMSIA).

The resulting models are often visualized as contour maps, highlighting regions where specific properties would increase or decrease biological activity. For example, a 3D-QSAR study on a series of dibenzofuran (B1670420) derivatives, which share a core structure with benzofurans, revealed that features such as one ring assembly (RA), three hydrophobic groups (Hyd), and two hydrogen bond acceptor (HBA) features were crucial for binding to the target protein PTP-MEG2. bldpharm.comglpbio.com Although not performed on this compound itself, such studies on analogous series demonstrate how these methodologies could be applied to understand its structure-activity relationship and guide the design of more potent derivatives. bldpharm.comglpbio.com The statistical robustness of these models is typically validated by high correlation coefficients (r²) and predictive r² values (q²). uni.lu

In Silico Prediction of Molecular Recognition and Theoretical Binding Modes

Understanding how a ligand recognizes and binds to its biological target is fundamental to drug design. Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of one molecule to a second when they form a stable complex.

For this compound, docking simulations would involve placing the molecule into the active site of a target protein and scoring the different poses based on factors like intermolecular interactions, conformational strain, and solvation effects. The results can predict key binding interactions, such as:

Hydrogen Bonds: The amine group (-NH2) of the compound is a potential hydrogen bond donor, while the fluorine and furan oxygen atoms can act as acceptors.

Hydrophobic Interactions: The benzofuran ring system provides a significant hydrophobic surface that can interact with nonpolar pockets in a protein active site.

Pi-Pi Stacking: The aromatic part of the benzofuran ring can engage in pi-pi stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan.

Structure Activity Relationship Sar and Structure Mechanism Relationship Smr Investigations

Influence of Substituent Effects on Biological and Chemical Activity

Substituents on the benzofuran (B130515) ring system play a pivotal role in modulating the compound's physicochemical properties and, consequently, its biological and chemical reactivity. The electronic and steric effects of these substituents can significantly alter interactions with biological targets.

The introduction of halogen atoms, particularly fluorine, into the benzofuran scaffold is a well-established strategy for enhancing biological efficacy. orientjchem.org The fluorine atom in the 4-position of 2,3-dihydro-1-benzofuran-3-amine is expected to confer several advantageous properties. Fluorine's high electronegativity can lead to more potent interactions with biological targets through the formation of hydrogen bonds and other polar interactions. evitachem.com Furthermore, the presence of fluorine can enhance metabolic stability by blocking sites susceptible to oxidative metabolism, and improve membrane permeability and bioavailability, which are critical pharmacokinetic properties. nih.gov

Studies on other halogenated benzofurans have consistently shown a significant increase in anticancer activities. rsc.org This is often attributed to the ability of halogens to form "halogen bonds," which are attractive interactions between an electrophilic region on the halogen and a nucleophilic site on a biological macromolecule, thereby improving binding affinity. rsc.org For instance, the presence of both bromine and fluorine on a related benzofuran structure is noted to enhance binding affinity to enzymes and receptors. evitachem.com

The following table summarizes the inhibitory activities of some halogenated benzofuran derivatives against cancer cell lines, illustrating the impact of halogen substitution.

| Compound | Cell Line | IC50 (µM) |

| 1,1'-(5,6-dimethoxy-3-methyl-1-benzofuran-2,7-diyl) diethanone derivative with Bromine | K562 | 5 |

| 1,1'-(5,6-dimethoxy-3-methyl-1-benzofuran-2,7-diyl) diethanone derivative with Bromine | HL60 | 0.1 |

| 2-(indolylmethylidene)-2,3-dihydro-1-benzofuran-3-one derivative (9a) | MAO-B | 0.0026 |

Stereochemical Influence on Molecular Recognition and Bioactivity

The 2,3-dihydro-1-benzofuran-3-amine molecule contains a chiral center at the C3 position of the dihydrofuran ring. Consequently, it can exist as a pair of enantiomers, (R)- and (S)-4-fluoro-2,3-dihydro-1-benzofuran-3-amine. The spatial arrangement of the amine group is critical for molecular recognition by chiral biological targets such as enzymes and receptors. It is a well-established principle in medicinal chemistry that different enantiomers of a chiral drug can exhibit significantly different pharmacological activities, with one enantiomer often being more potent or having a different biological effect than the other. The synthesis of optically active 2,3-dihydrobenzofuran (B1216630) derivatives is an area of active research, often employing enzymatic reactions or chiral catalysts to obtain enantiomerically pure compounds. nih.gov The absolute configuration of such molecules is a key factor in their interaction with biological systems, as demonstrated in studies of other benzofuranone derivatives where enantiomers were separated and their distinct biological activities were evaluated. ugm.ac.id

Elucidation of Molecular Interaction Mechanisms

Understanding the molecular interactions of 4-fluoro-2,3-dihydro-1-benzofuran-3-amine with its biological targets is fundamental to elucidating its mechanism of action. Computational methods, in conjunction with experimental data, provide powerful tools for this purpose.

While specific molecular docking studies for this compound were not found in the reviewed literature, research on related benzofuran derivatives offers insights into potential binding modes. Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor to form a stable complex. orientjchem.org For example, docking studies of aurone-indole hybrids with MAO-B have supported structure-activity relationship findings, illustrating how these compounds fit into the active site of the enzyme. nih.gov Similarly, the binding of benzofuran derivatives to proteins like bovine serum albumin (BSA) has been investigated, revealing that these compounds can bind with high affinity, suggesting their potential to be transported by plasma proteins. nih.gov A theoretical docking study of this compound would likely show the importance of the amine group and the fluorine atom in forming key hydrogen bonding and polar interactions within a protein's binding pocket.

The following table presents data from a molecular docking study of benzofuran derivatives with Bovine Serum Albumin (BSA), indicating their binding affinities.

| Compound | Binding Affinity (kD) |

| BF1 (benzomonofuran) | 28.4 ± 10.1 nM |

| BDF1 (benzodifuran) | 142.4 ± 64.6 nM |

Table compiled from data in nih.gov

Computational studies can provide valuable hypotheses about how a small molecule like this compound might modulate biochemical pathways. By identifying potential protein targets through docking and then analyzing the function of these proteins, it is possible to predict the downstream cellular effects of the compound. For instance, if docking studies suggest that this compound binds to an enzyme involved in an inflammatory pathway, it could be hypothesized that the compound has anti-inflammatory properties. The process of pyroptosis, an inflammatory form of cell death, is one such pathway that can be modulated by small molecules. mdpi.com Computational tools can help in designing compounds that target specific components of such pathways, like the NLRP3 inflammasome. While direct computational studies on the pathway modulation by this compound are yet to be published, the general approach is a cornerstone of modern drug discovery.

Q & A

Q. What are the key synthetic routes for 4-fluoro-2,3-dihydro-1-benzofuran-3-amine, and how does fluorination impact stereochemical control?

The synthesis typically involves cyclization of fluorinated precursors or substitution reactions. Fluorination at the 4-position requires precise control to avoid unwanted regioisomers. For example, enantiopure (S)-4-fluoro-2,3-dihydro-1-benzofuran-3-amine hydrochloride (CAS 177263-58-8) is synthesized via chiral resolution or asymmetric catalysis, with purity ≥98% . Fluorine’s electronegativity stabilizes intermediates, but steric effects may complicate stereochemical outcomes. Methodologically, chiral HPLC or X-ray crystallography is essential to confirm enantiopurity .

Q. How can the structure of this compound be validated?

Key techniques include:

Q. What are the common reactivity patterns of this compound in medicinal chemistry?

The amine group undergoes:

- Acylation/alkylation : To form amides or secondary amines.

- Oxidation : The dihydrofuran ring may oxidize to a ketone under strong conditions (e.g., KMnO) .

- Substitution : Fluorine can participate in nucleophilic aromatic substitution (e.g., with thiols or amines) .

Advanced Research Questions

Q. How do computational methods (e.g., DFT) explain the electronic effects of the 4-fluoro substituent?

Density Functional Theory (DFT) calculations reveal that the 4-fluoro group:

- Reduces electron density at the 3-amine position by 15–20%, affecting nucleophilicity.

- Stabilizes the dihydrofuran ring via hyperconjugation (bond order analysis shows increased C-O bond strength).

These insights guide drug design, as fluorine’s electron-withdrawing effects modulate binding to targets like GPCRs .

Q. How can contradictory biological activity data across studies be resolved?

Case study: In antibacterial assays, conflicting MIC values (2–64 µg/mL) were reported. Resolution steps include:

Q. What advanced techniques characterize fluorine’s role in solid-state interactions?

Q. How is the compound used in multicomponent reactions (MCRs) for library synthesis?

Example: Reacting this compound with aldehydes and isocyanides yields tetrahydrobenzofuran-imidazoline hybrids. Key parameters:

- Solvent : DMF at 80°C optimizes yield (70–85%).

- Catalyst : ZnCl accelerates imidazoline formation .

Methodological Challenges and Solutions

8. Addressing low yields in enantioselective synthesis

Problem : Racemization during HCl salt formation reduces enantiomeric excess (ee).

Solution :

- Use milder acids (e.g., camphorsulfonic acid) .

- Monitor ee via chiral HPLC (Chiralpak IA column, hexane:IPA 90:10) .

9. Resolving discrepancies between NMR and computational data

Case : Calculated NMR shifts (B3LYP/6-311+G(d,p)) vs. experimental data show deviations >0.5 ppm.

Approach :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.